3-Amino-1-(3-imidazol-1-ylpropyl)pyridin-2-one
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Description
Synthesis Analysis
A facile entry to 3-aryl/alkenyl/alkynyl substituted imidazo[1,2-a]pyridines has been developed from readily available benzyl/allyl/propargyl halides and 2-amino pyridines as substrates via formimidamide chemistry . Another method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The synthesis of 3-aryl/alkenyl/alkynyl substituted imidazo[1,2-a]pyridines involves the use of readily available benzyl/allyl/propargyl halides and 2-amino pyridines as substrates via formimidamide chemistry . This process avoids the use of caustic or expensive reagents, such as transition metal complexes .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound serves as a substrate for the synthesis of imidazole and pyrimidine derivatives, which are crucial in the development of new pharmaceuticals . The process involves the transformation of α-aminoamidines derived from aminonitriles, leading to the creation of heterocyclic systems with potential therapeutic applications.
Medicinal Chemistry
Due to its unique structure, 3-Amino-1-(3-imidazol-1-ylpropyl)pyridin-2-one is instrumental in the synthesis of novel drug candidates. It’s particularly valuable in medicinal chemistry studies for the development of compounds with potential biological activity.
Biological Activity Research
The compound’s imidazole ring is similar to the biologically active portion of many natural products and pharmaceuticals. This similarity allows researchers to use it as a model to study biological interactions and to design molecules that can modulate biological pathways .
Functional Materials Development
Compounds containing imidazole and pyrimidine rings are of interest for the creation of modern functional materials. Their unique properties make them suitable for applications in various fields such as electronics, photonics, and nanotechnology .
Catalysis
3-Amino-1-(3-imidazol-1-ylpropyl)pyridin-2-one: can be used in catalytic processes to facilitate chemical reactions. Its structure allows it to act as a ligand, binding to metals and enhancing the efficiency of catalytic systems .
Chemical Synthesis Optimization
Researchers utilize this compound to develop more efficient and convenient synthetic pathways. It’s applied in methods that aim to optimize the synthesis of complex molecules, reducing the number of steps and improving overall yields .
properties
IUPAC Name |
3-amino-1-(3-imidazol-1-ylpropyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c12-10-3-1-6-15(11(10)16)7-2-5-14-8-4-13-9-14/h1,3-4,6,8-9H,2,5,7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKQCZYNVPRKQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)N)CCCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(3-imidazol-1-ylpropyl)pyridin-2-one |
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